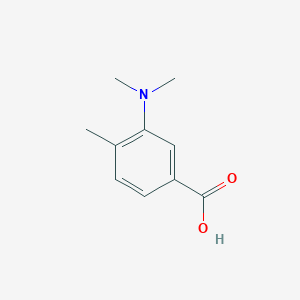

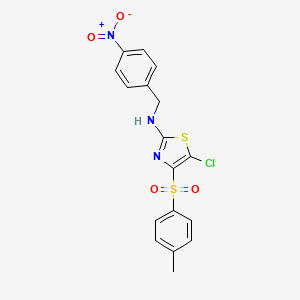

![molecular formula C20H19F2N3O2S2 B2540414 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone CAS No. 941907-79-5](/img/structure/B2540414.png)

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is a novel molecule that falls within the class of benzothiazole derivatives. These compounds have been extensively studied due to their potential biological activities, including anti-mycobacterial properties as seen in benzo[d]thiazol-2-yl(piperazin-1-yl)methanones . The structure of such compounds typically includes a piperazine ring, which is known to be a versatile moiety in drug design due to its ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related compounds often involves the formation of a piperazine moiety linked to a benzothiazole ring. For instance, the electrochemical synthesis of arylthiobenzazoles has been demonstrated through the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles . Additionally, piperazine-based benzothiazolyl-4-thiazolidinones have been synthesized via N-formylation using a mild heterogeneous catalyst, followed by condensation and treatment with thioglycolic acid . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often characterized by spectroscopic methods such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction studies . The piperazine and benzothiazole rings can adopt various conformations, and the overall stability of the molecule is often enhanced by intra- and intermolecular hydrogen bonding . These structural features are crucial for the biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is influenced by the presence of the piperazine ring and the substituents on the benzothiazole core. The electrochemical oxidation of related compounds can lead to Michael addition reactions with nucleophiles, resulting in various substituted products . The reactivity of these compounds can be further explored to understand the potential transformations of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of fluorine atoms and methoxy groups can affect the lipophilicity and electronic properties of the molecule, which in turn can impact its pharmacokinetic and pharmacodynamic profiles. The intermolecular interactions present in the solid state, as analyzed by Hirshfeld surface analysis, can provide insights into the crystal packing and potential solid-state properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis

Electrochemical syntheses of new arylthiobenzazoles, involving the oxidation of related compounds in the presence of nucleophiles, demonstrate a potential application in generating disubstituted ethanones. This process indicates the role of electrochemically generated p-quinone imine in Michael addition reactions, leading to novel chemical structures. The study provides insights into the mechanism of these reactions, highlighting the utility of this compound in synthesizing complex molecules (Amani & Nematollahi, 2012).

Antimicrobial Activity

Research into the antimicrobial activity of related compounds, including synthesis and evaluation against various strains of bacteria and fungi, opens avenues for utilizing 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone in drug development. The synthesis of pyridine derivatives and their antimicrobial screening suggest potential applications in medicinal chemistry and infectious disease treatment (Patel, Agravat, & Shaikh, 2011).

σ1 Receptor Antagonism for Pain Management

The compound's role in the development of σ1 receptor antagonists, particularly for pain management, showcases its importance in pharmaceutical research. The identification of compounds with high aqueous solubility and metabolic stability indicates their potential as clinical candidates for treating pain, emphasizing the compound's significance in developing new analgesic drugs (Díaz et al., 2020).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, with significant analgesic and anti-inflammatory activities, underscores the potential of utilizing this compound in developing new therapeutic agents. These compounds exhibit high COX-2 selectivity and comparable efficacy to standard drugs, suggesting their utility in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-Mycobacterial Chemotypes

The identification of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype highlights the potential of this compound in tuberculosis treatment. The synthesis and evaluation of structurally diverse benzo[d]thiazole-2-carboxamides against Mycobacterium tuberculosis H37Rv strain, with promising MIC values, suggest its applicability in addressing tuberculosis, a significant global health challenge (Pancholia et al., 2016).

Eigenschaften

IUPAC Name |

1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O2S2/c1-27-14-2-4-15(5-3-14)28-12-18(26)24-6-8-25(9-7-24)20-23-19-16(22)10-13(21)11-17(19)29-20/h2-5,10-11H,6-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHRFSLIRPXVEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Ethoxy-3-methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540331.png)

![tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride](/img/structure/B2540332.png)

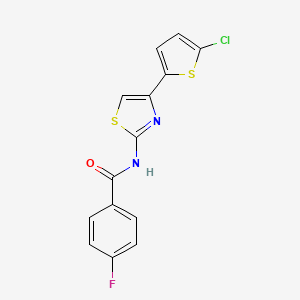

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2540334.png)

![8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540336.png)

![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2540339.png)

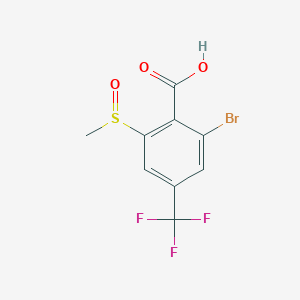

![3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2540343.png)

![rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B2540345.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2540346.png)

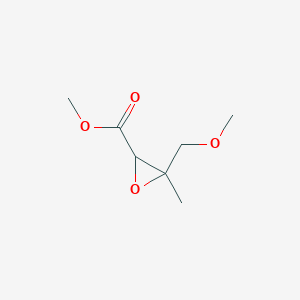

![Methyl 4-[(morpholinosulfonyl)methyl]benzoate](/img/structure/B2540354.png)